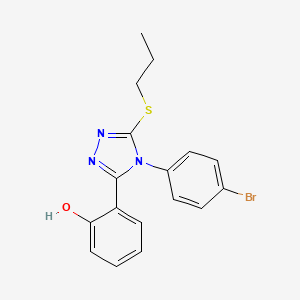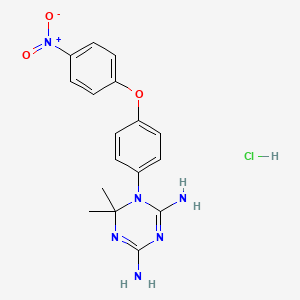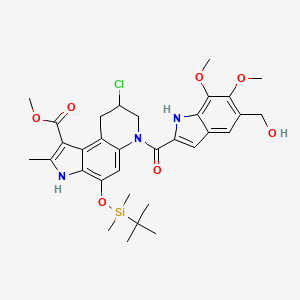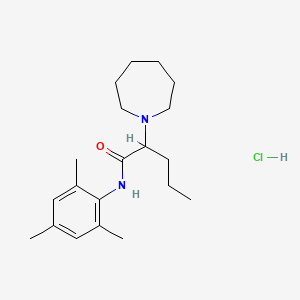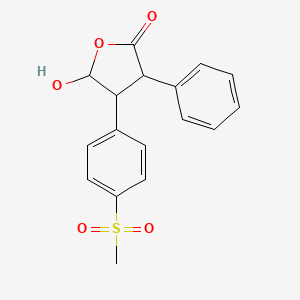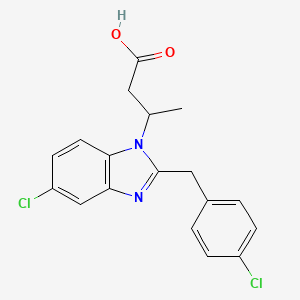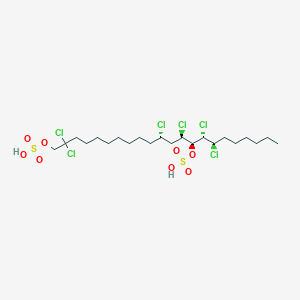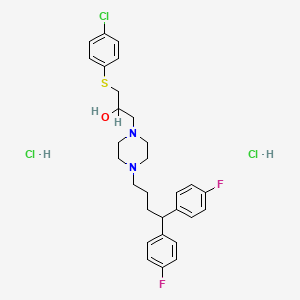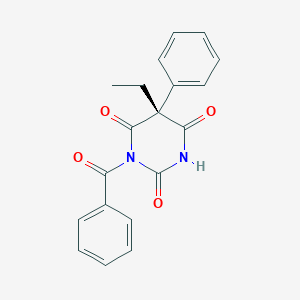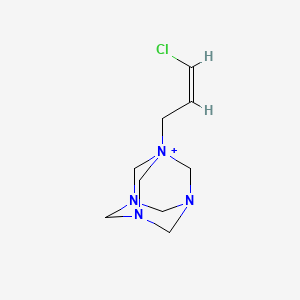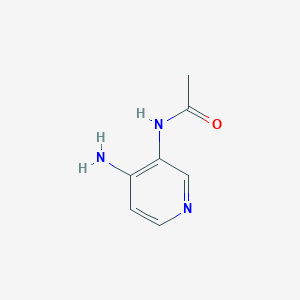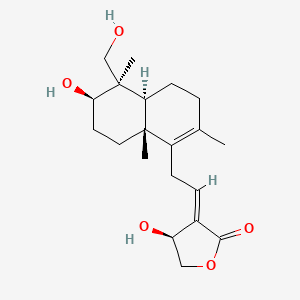
2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione: is a heterocyclic compound with the molecular formula C11H20N2S This compound is characterized by a pyrimidine ring substituted with butyl and trimethyl groups, and a thione group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thione group in 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The butyl and trimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or arylating agents can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry: In the industrial sector, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The butyl and trimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 1-butyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
- 1-butyl-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
Comparison: Compared to similar compounds, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione exhibits unique structural features that influence its reactivity and biological activity. The presence of the thione group at the second position enhances its ability to form covalent bonds with biological targets, making it a more potent inhibitor. Additionally, the specific arrangement of butyl and trimethyl groups contributes to its distinct physicochemical properties, such as solubility and stability.
Propriétés
Numéro CAS |
37929-28-5 |
|---|---|
Formule moléculaire |
C11H20N2S |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H20N2S/c1-5-6-7-13-9(2)8-11(3,4)12-10(13)14/h8H,5-7H2,1-4H3,(H,12,14) |
Clé InChI |
AUGPKHYVZOGKLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=CC(NC1=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


